3,3-Diethyl-5-methylindolin-2-one
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Overview
Description
3,3-Diethyl-5-methylindolin-2-one is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 3,3-Diethyl-5-methylindolin-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3,3-Diethyl-5-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common reagents and conditions used in these reactions include titanium(III) chloride for reduction and methanesulfonic acid for Fischer indole synthesis . Major products formed from these reactions include various substituted indole derivatives.
Scientific Research Applications
3,3-Diethyl-5-methylindolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: This compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Diethyl-5-methylindolin-2-one involves its interaction with various molecular targets and pathways. Indole derivatives are known to modulate multiple biological pathways, including those involved in cell signaling and metabolism . The specific molecular targets and pathways may vary depending on the biological context and the specific derivative being studied.
Comparison with Similar Compounds
3,3-Diethyl-5-methylindolin-2-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Known for its cancer chemopreventive properties.
3,3’-Diindolylmethane: Another indole derivative with potential anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
3,3-diethyl-5-methyl-1H-indol-2-one |
InChI |
InChI=1S/C13H17NO/c1-4-13(5-2)10-8-9(3)6-7-11(10)14-12(13)15/h6-8H,4-5H2,1-3H3,(H,14,15) |
InChI Key |
NLTXHAMHZRAVAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=C(C=CC(=C2)C)NC1=O)CC |
Origin of Product |
United States |
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